A Technical Guide to the Physicochemical Properties of 4-Fmoc-3(R)-morpholinecarboxylic Acid
A Technical Guide to the Physicochemical Properties of 4-Fmoc-3(R)-morpholinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fmoc-3(R)-morpholinecarboxylic acid, a key building block in modern peptide synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a workflow visualization for its primary application.
Core Physicochemical Data
The physicochemical properties of 4-Fmoc-3(R)-morpholinecarboxylic acid are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₅ | [1] |
| Molecular Weight | 353.369 g/mol | [1] |
| Melting Point | 128-129°C | [2] |
| Boiling Point | 579.8±50.0 °C (Predicted) | [2] |
| Density | 1.344 g/cm³ | [2] |
| Appearance | Pale white solid | [3] |
| pKa | 3.47±0.20 (Predicted) | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |
| Optical Rotation | [α]D²⁰ = -40.0 ± 2º (c=1 in MeOH) for the (S)-enantiomer | [3] |
| Storage Conditions | 2-8°C | [2] |
Experimental Protocols
The determination of the physicochemical properties of 4-Fmoc-3(R)-morpholinecarboxylic acid follows established methodologies for organic compounds, particularly for protected amino acids. Below are detailed, generalized protocols for key experiments.
Melting Point Determination
The melting point of 4-Fmoc-3(R)-morpholinecarboxylic acid can be determined using a standard capillary melting point apparatus.
Methodology:
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A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The temperature is raised at a rapid rate (e.g., 10-20°C/min) to determine an approximate melting range.[4]
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A second, fresh sample is then heated, with the temperature raised rapidly to about 10-15°C below the approximate melting point.[4]
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The heating rate is then reduced to 1-2°C per minute to allow for accurate determination of the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is recorded as the melting point.[4]
Solubility Assessment
The solubility of 4-Fmoc-3(R)-morpholinecarboxylic acid in various solvents can be determined through a standardized procedure.
Methodology:
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A known mass of the compound (e.g., 1 mg) is placed in a small vial.
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A specific volume of the solvent to be tested (e.g., 100 µL) is added to the vial.
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The mixture is vortexed or sonicated for a set period (e.g., 1-2 minutes) to facilitate dissolution.
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The solution is visually inspected for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.
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If the solid does not dissolve, an additional aliquot of the solvent is added, and the process is repeated until the solid dissolves or a practical volume limit is reached. The approximate solubility can then be calculated.
pKa Determination by Titration
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
Methodology:
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A precise amount of 4-Fmoc-3(R)-morpholinecarboxylic acid is dissolved in a suitable solvent mixture, typically a co-solvent system like water/methanol or water/dioxane, to ensure solubility.
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A calibrated pH electrode is immersed in the solution, and the initial pH is recorded.
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A standardized solution of a strong base, such as 0.1 M NaOH, is added in small, precise increments from a burette.
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After each addition of the titrant, the solution is stirred, and the pH is recorded.
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The titration is continued past the equivalence point.
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A titration curve is generated by plotting the pH of the solution against the volume of NaOH added.
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The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Application in Solid-Phase Peptide Synthesis (SPPS)
4-Fmoc-3(R)-morpholinecarboxylic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the secondary amine of the morpholine ring system. The following diagram illustrates the general workflow of incorporating this amino acid derivative into a growing peptide chain using the Fmoc/tBu strategy.
This workflow highlights the iterative nature of SPPS, where the deprotection of the N-terminal Fmoc group is followed by the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. 4-Fmoc-3(R)-morpholinecarboxylic acid's unique structure can be incorporated to introduce conformational constraints or other desired properties into the final peptide.
